

Benchmarking N-methyloxepan-4-amine Analogs Against Known Dopaminergic Modulators

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Compound of Interest						
Compound Name:	N-methyloxepan-4-amine					
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An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Notice: Direct experimental data for **N-methyloxepan-4-amine** is not readily available in the public domain. This guide provides a comparative analysis of a structurally related analog, N-methyl-4-phenylpiperidine, against well-characterized compounds targeting the dopaminergic system. The data and protocols presented herein are intended to serve as a benchmark for the potential evaluation of novel **N-methyloxepan-4-amine** derivatives and other saturated heterocyclic amines.

N-methyl-4-phenylpiperidine is a precursor to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a potent inhibitor of mitochondrial complex I.[1][2] Its primary mechanism of entry into dopaminergic neurons is via the dopamine transporter (DAT), making it a relevant compound for comparison with other DAT inhibitors.[3][4] Furthermore, its interaction with the vesicular monoamine transporter 2 (VMAT2) provides another point of comparison for compounds affecting dopamine storage.[5][6] This guide benchmarks the activity of MPP+, the active metabolite of N-methyl-4-phenylpiperidine, against established inhibitors of DAT and VMAT2.

Comparative Analysis of Dopamine Transporter (DAT) Inhibition



The dopamine transporter is a critical regulator of dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft.[7] Its inhibition leads to increased extracellular dopamine levels.[8] The following table compares the inhibitory activity of MPP+ with well-known DAT inhibitors.

Compound	Target	Assay Type	IC50 (nM)	Reference Compound
MPP+	Dopamine Transporter (DAT)	[³H]Dopamine Uptake Inhibition	~1,500	Cocaine
Cocaine	Dopamine Transporter (DAT)	[³H]Dopamine Uptake Inhibition	~300	-
GBR-12909	Dopamine Transporter (DAT)	[³H]WIN 35,428 Binding	1.5	-

Note: IC50 values can vary depending on the specific experimental conditions.

Comparative Analysis of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release.[9][10] Inhibition of VMAT2 leads to a depletion of vesicular dopamine. [11]



Compound	Target	Assay Type	Ki (nM)	Reference Compound
MPP+	Vesicular Monoamine Transporter 2 (VMAT2)	[³H]Dihydrotetrab enazine Binding	~2,000	Tetrabenazine
Tetrabenazine	Vesicular Monoamine Transporter 2 (VMAT2)	[³H]Dihydrotetrab enazine Binding	~2.9	-
Reserpine	Vesicular Monoamine Transporter 2 (VMAT2)	[³H]Dihydrotetrab enazine Binding	~0.5	-

Note: Ki values can vary depending on the specific experimental conditions.

Experimental Protocols Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[12][13]

Materials:

- CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).
- [3H]Dopamine.
- Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
- Test compounds and reference inhibitor (e.g., Cocaine or GBR-12909).
- Scintillation counter.



Procedure:

- Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 20 minutes) at room temperature.
- Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 50 nM) to each well.
- Incubate for a short period (e.g., 10 minutes) at room temperature.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and measure the amount of incorporated [3H]Dopamine using a scintillation counter.
- Calculate the percent inhibition at each concentration of the test compound relative to the control (no inhibitor) and determine the IC50 value.

Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay

This assay determines the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand that binds to the transporter.[14]

Materials:

- Rat striatal membranes or cell lines expressing VMAT2.
- [3H]Dihydrotetrabenazine ([3H]DHTBZ).
- Assay buffer.
- Test compounds and reference inhibitor (e.g., Tetrabenazine or Reserpine).
- Glass fiber filters.



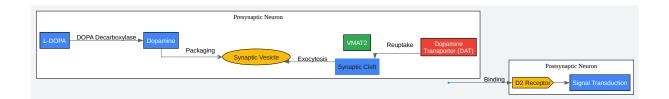
· Scintillation counter.

Procedure:

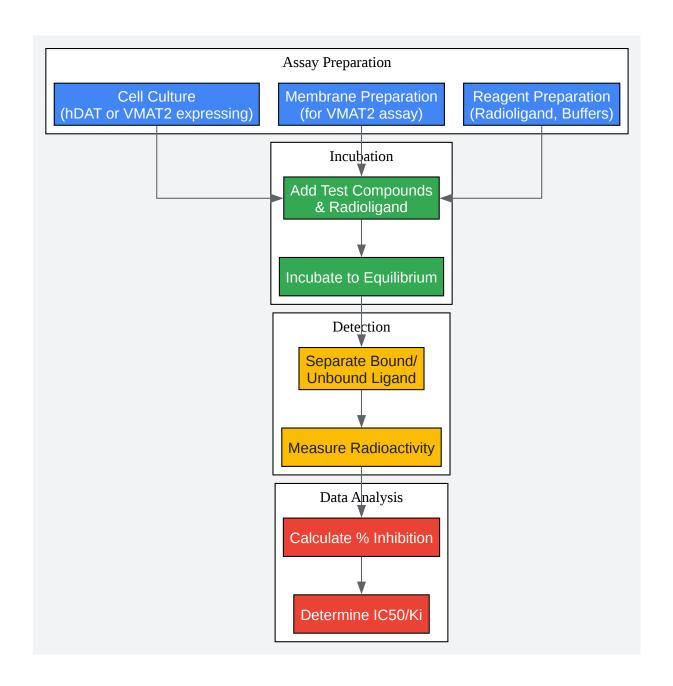
- Prepare a suspension of membranes containing VMAT2.
- In a 96-well plate, combine the membrane preparation, [3H]DHTBZ, and varying concentrations of the test compound or reference inhibitor.
- Incubate the mixture to allow for binding equilibrium to be reached.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
- · Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the percent displacement of [3H]DHTBZ at each concentration of the test compound and determine the Ki value.

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